molecular formula C27H38N2O3 B560628 Veledimex racemate CAS No. 755013-59-3

Veledimex racemate

Cat. No.: B560628
CAS No.: 755013-59-3
M. Wt: 438.6 g/mol
InChI Key: LZWZPGLVHLSWQX-UHFFFAOYSA-N
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Description

Veledimex racemate is the racemic form of veledimex, an orally available, small-molecule ligand that activates the RheoSwitch Therapeutic System. It is used in scientific research, particularly in the field of gene therapy, due to its ability to control the expression of target genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Veledimex racemate is synthesized through a series of chemical reactions involving diacylhydrazine as a key intermediate. The synthetic route typically involves the formation of the diacylhydrazine core, followed by functional group modifications to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Veledimex racemate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Veledimex racemate has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in various chemical reactions to study its effects on reaction mechanisms and outcomes.

    Biology: Employed in gene therapy research to control the expression of target genes using the RheoSwitch Therapeutic System.

    Medicine: Investigated for its potential in treating various cancers, including glioblastoma and breast cancer, by regulating the expression of therapeutic genes.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Veledimex racemate exerts its effects by binding to the ecdysone receptor (EcR) in the RheoSwitch Therapeutic System. This binding activates the expression of target genes, leading to the production of therapeutic proteins. The molecular targets and pathways involved include the interleukin-12 (IL-12) pathway, which plays a critical role in stimulating anti-cancer immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Veledimex racemate is unique due to its ability to activate the RheoSwitch Therapeutic System, making it a valuable tool in gene therapy research. Its racemic nature allows for a broader range of biological activity compared to its enantiomeric counterparts .

Properties

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZPGLVHLSWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119497
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755013-59-3
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755013-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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